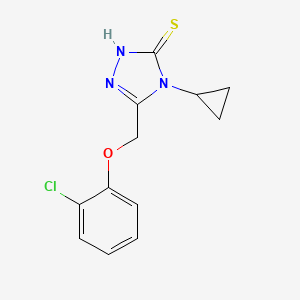

5-(2-chlorophenoxymethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol

Description

The compound 5-(2-chlorophenoxymethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol is a heterocyclic thiol derivative characterized by a triazole core substituted with a cyclopropyl group at position 4 and a 2-chlorophenoxymethyl moiety at position 3. Its molecular formula is C₁₂H₁₁ClN₃O₂S, and its structure combines a triazole-thiol backbone with aromatic and cyclopropane functionalities. The 2-chlorophenoxymethyl group introduces steric and electronic effects that influence its reactivity, solubility, and biological interactions .

Properties

IUPAC Name |

3-[(2-chlorophenoxy)methyl]-4-cyclopropyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3OS/c13-9-3-1-2-4-10(9)17-7-11-14-15-12(18)16(11)8-5-6-8/h1-4,8H,5-7H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDVVYJSLIIWGGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NNC2=S)COC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenoxymethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of a base.

Introduction of the chlorophenyl group: This step involves the reaction of the triazole intermediate with 2-chlorophenol under suitable conditions to form the chlorophenyl-substituted triazole.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenoxymethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, to form dihydro derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, dihydro derivatives, and various substituted triazoles.

Scientific Research Applications

5-(2-chlorophenoxymethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenoxymethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in microbial metabolism, leading to inhibition of growth and proliferation.

Pathways Involved: It may interfere with key biochemical pathways, such as those involved in cell wall synthesis and energy production in microorganisms.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Triazole-Thiol Derivatives

The biological and physicochemical properties of triazole-thiol derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:

Key Observations :

- Substituent Position: The 2-chlorophenoxymethyl group in the target compound differs from Yucasin’s 4-chlorophenyl group. The oxygen atom in phenoxymethyl may enhance solubility but reduce membrane permeability compared to purely aromatic substituents .

- Cyclopropane vs.

- Adamantyl vs. Phenoxymethyl: Adamantyl substituents (e.g., in ) increase lipophilicity, favoring blood-brain barrier penetration, whereas phenoxymethyl may favor peripheral activity.

Enzyme Inhibition

- Acetylcholinesterase (AChE) Inhibition : Compounds with electron-withdrawing groups (e.g., bromofuran in ) show IC₅₀ values as low as 1.63 nM. The target compound’s chlorine and oxygen may similarly enhance AChE binding .

- Anticoccidial Activity : 4,5-Diphenylimidazole-2-thione derivatives inhibit α-glucosidase in Eimeria stiedae (IC₅₀ ~10 µM) . The target compound’s substituents may confer comparable or improved activity.

Antifungal/Antibacterial Potential

- Schiff base derivatives (e.g., ) exhibit broad-spectrum activity. The target compound’s 2-chlorophenoxymethyl group could disrupt microbial membranes via hydrophobic interactions.

Biological Activity

5-(2-Chlorophenoxymethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of triazole derivatives, which are notable for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications.

- Molecular Formula : C13H14ClN3S

- Molecular Weight : 279.788 g/mol

- CAS Number : 828283-49-4

Biological Activity Overview

Triazole derivatives exhibit a wide range of biological activities including anticancer, antimicrobial, and antifungal properties. The specific compound has shown promising results in various studies.

Anticancer Activity

Research has demonstrated that triazole derivatives can effectively inhibit cancer cell proliferation. A study highlighted the cytotoxic effects of various triazole compounds against melanoma and breast cancer cell lines. Notably, compounds with a thiol group have shown enhanced potency compared to their non-thiol counterparts .

Table 1: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines

| Compound Name | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | Melanoma (IGR39) | 10 | High selectivity |

| Compound B | Breast (MDA-MB-231) | 15 | Moderate selectivity |

| Compound C | Pancreatic (Panc-1) | 20 | Lower efficacy |

| This compound | Melanoma (IGR39) | 12 | Potential antimetastatic |

The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell migration, making it a candidate for further development as an antimetastatic agent .

Antimicrobial Activity

In addition to its anticancer properties, triazole derivatives are known for their antimicrobial activities. The presence of the thiol group in the structure enhances the interaction with microbial enzymes and cellular structures. Studies have indicated that certain triazole compounds exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Efficacy of Triazole Derivatives

| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | Staphylococcus aureus | 8 µg/mL |

| Compound E | Escherichia coli | 16 µg/mL |

| This compound | Salmonella typhimurium | 10 µg/mL |

Case Studies and Research Findings

- Study on Anticancer Properties : A recent investigation into the cytotoxic effects of various triazole derivatives found that those with a thiol group showed increased selectivity towards cancer cells. The study concluded that the incorporation of sulfur into the triazole framework significantly enhances its biological activity against cancer cells .

- Antimicrobial Research : Another study evaluated the antimicrobial properties of several triazoles against common pathogens. The findings suggested that compounds similar to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, indicating potential for use in treating bacterial infections .

Q & A

Advanced Research Question

- Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., fungal CYP51 or bacterial dihydrofolate reductase). Prioritize compounds with hydrogen bonds to active-site residues (e.g., Thr318 in CYP51) and low binding energies (<−8 kcal/mol) .

- ADME analysis : Predict pharmacokinetics using SwissADME. Key parameters include:

How can contradictory bioactivity data across studies be resolved?

Advanced Research Question

Contradictions often arise from:

- Structural analogs : Minor substituent changes (e.g., 4-cyclopropyl vs. 4-phenyl) drastically alter activity. Compare IC₅₀ values against standardized assays (e.g., C. albicans MIC) .

- Assay variability : Normalize data using reference compounds (e.g., fluconazole for antifungal studies) and replicate under identical conditions (pH, temperature) .

- Computational validation : Apply QSAR models to identify activity cliffs caused by specific functional groups (e.g., Cl vs. OCH₃ on the phenoxy ring) .

What purification strategies ensure high compound purity post-synthesis?

Basic Research Question

- Recrystallization : Use ethanol-water (7:3 v/v) to remove unreacted starting materials. Monitor purity via TLC (Rf = 0.5 in ethyl acetate/hexane) .

- Column chromatography : Silica gel (60–120 mesh) with gradient elution (hexane → ethyl acetate) to isolate isomers .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final purity (>98%) .

What structural modifications enhance target selectivity in antimicrobial applications?

Advanced Research Question

- Thiol group alkylation : S-alkylation (e.g., methyl, ethyl) improves lipophilicity and biofilm penetration. Derivatives with ethyl groups show 4-fold higher S. aureus inhibition .

- Substituent engineering : Replace 2-chlorophenoxy with 4-fluorophenoxy to reduce cytotoxicity (HeLa cell viability >80% at 50 µM) .

- Heterocyclic fusion : Attach pyridine or pyrrole rings to the triazole core for enhanced π-π stacking with bacterial DNA gyrase .

How should stability studies be designed for long-term storage?

Basic Research Question

- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C indicates suitability for room-temperature storage) .

- Photodegradation : Store in amber vials under argon to prevent thiol oxidation. Monitor via UV-Vis spectroscopy (λmax 280 nm) for disulfide formation .

- Hygroscopicity : Use Karl Fischer titration to assess water absorption (<0.5% w/w recommended) .

What in vitro assays are most reliable for evaluating antifungal activity?

Advanced Research Question

- Broth microdilution (CLSI M27) : Determine MICs against Candida spp. and Aspergillus spp. in RPMI-1640 medium. Include positive controls (e.g., amphotericin B) .

- Time-kill kinetics : Assess fungicidal vs. fungistatic effects by plotting log CFU/mL reductions over 24–48 hours .

- Synergy testing : Combine with azoles (e.g., fluconazole) via checkerboard assay to calculate fractional inhibitory concentration (FIC) indices .

How can NMR data inconsistencies be troubleshooted during characterization?

Advanced Research Question

- Dynamic effects : Rotamers in the cyclopropane ring may split signals. Use variable-temperature NMR (VT-NMR) at 60°C to coalesce peaks .

- Residual solvents : DMSO-d₆ can obscure aromatic regions. Re-dissolve in CDCl₃ and apply ¹H decoupling .

- Tautomerism : The thiol-thione equilibrium complicates integration. Confirm via IR (νS-H 2550 cm⁻¹ vs. νC=S 1250 cm⁻¹) .

What computational tools predict toxicity and off-target effects?

Advanced Research Question

- PASS Online : Predicts carcinogenicity and mutagenicity based on structural alerts (e.g., nitro groups) .

- ProTox-II : Estimates LD₅₀ and organ-specific toxicity (e.g., hepatotoxicity probability <15% for 4-cyclopropyl derivatives) .

- DEREK Nexus : Flags phospholipidosis risk via cationic amphiphilic drug (CAD) motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.